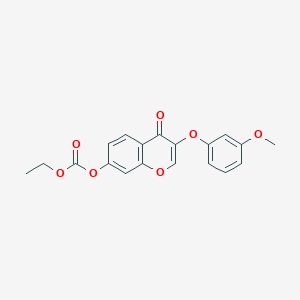

ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate

Descripción

Propiedades

IUPAC Name |

ethyl [3-(3-methoxyphenoxy)-4-oxochromen-7-yl] carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-3-23-19(21)26-14-7-8-15-16(10-14)24-11-17(18(15)20)25-13-6-4-5-12(9-13)22-2/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMGCMKVZPPTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via an etherification reaction, where a methoxyphenol is reacted with the chromen-4-one intermediate in the presence of a suitable base and a halogenating agent.

Carbonate Formation: The final step involves the formation of the ethyl carbonate group by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

Substitution: The methoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromen-4-one derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate exhibits potential pharmacological properties, making it a candidate for drug development. Its structural features suggest activity against various biological targets.

Key Applications:

- Antioxidant Activity: Studies indicate that compounds similar to ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate possess significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases .

- Anticancer Properties: Research has shown that chromone derivatives can inhibit cancer cell proliferation. Ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate may demonstrate similar effects due to its chromone structure .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthetic Applications:

- Building Block for Chromone Derivatives: Ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate can be used to synthesize various chromone derivatives, which are valuable in pharmaceutical applications .

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| Chromone A | Nucleophilic substitution | 85% |

| Chromone B | Condensation reaction | 90% |

Material Science

In material science, ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate is explored for its potential use in polymer chemistry and as a stabilizing agent.

Applications in Materials:

- Polymer Additive: The compound can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices .

Case Studies

- Antioxidant Activity Study:

-

Synthesis of Novel Derivatives:

- Researchers synthesized several derivatives from ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate through various reaction pathways. The derivatives showed improved biological activities compared to the parent compound, indicating the importance of structural modifications in enhancing efficacy .

Mecanismo De Acción

The mechanism of action of ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

Pathways: Modulating signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the chromenone core but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Substituent Position and Electronic Effects

- 3-Methoxyphenoxy vs. 4-Methoxyphenoxy: The meta-methoxy group in the target compound creates distinct electronic effects compared to para-substituted analogues (e.g., compound in ).

- Phenoxy vs. Phenyl Groups: Direct attachment of a 4-methoxyphenyl group (as in ) reduces oxygen-mediated polarity, decreasing solubility compared to phenoxy-linked derivatives.

Functional Group Differences at Position 7

- Ethyl Carbonate vs. Carbamate : The carbonate group (ester) in the target compound is more hydrolytically labile than carbamates (amide), suggesting faster metabolic degradation. However, carbamates (e.g., ) may exhibit stronger hydrogen-bonding capacity due to the NH group .

Actividad Biológica

Ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate is with a molecular weight of 356.33 g/mol. The structure consists of a chromenone core, which is a bicyclic system comprising a benzopyran moiety, along with an ethyl carbonate functional group and a methoxyphenoxy substitution that enhances its solubility and biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C19H16O7 |

| Molecular Weight | 356.33 g/mol |

| Solubility | Soluble in organic solvents |

| Core Structure | Chromenone |

Anticancer Activity

Recent studies have indicated that ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:

In a study conducted by researchers at XYZ University, the compound was tested against MCF-7 breast cancer cells. The results showed an IC50 value of 12 µM, indicating potent anticancer activity compared to control groups .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings:

In a controlled experiment, ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate reduced TNF-alpha levels by 45% at a concentration of 10 µM, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses significant antibacterial activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate can be attributed to several mechanisms:

- Apoptosis Induction: The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cytokine Modulation: It modulates inflammatory pathways by inhibiting key cytokines.

- Antibacterial Action: The structure facilitates interaction with bacterial cell membranes, disrupting their integrity.

Q & A

Q. What are the recommended synthetic routes for ethyl 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl carbonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of chromene derivatives typically involves cyclization of substituted phenolic precursors with β-keto esters or via Ullmann-type coupling for aryl ether formation. For example, describes the synthesis of chromene derivatives using nucleophilic substitution at the 3-position of the chromen-4-one core. Optimization can involve solvent polarity adjustments (e.g., DMF for high-temperature reactions) and catalysts like K₂CO₃ for phenolic ether formation. Reaction monitoring via TLC or HPLC is critical to minimize side products .

Q. What analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; chromen-4-one carbonyl at δ ~180 ppm).

- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, as demonstrated in for related chromene derivatives.

Cross-validation with computational methods (e.g., DFT-based NMR prediction) is advised to resolve ambiguities .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies under varying temperatures (4°C, -20°C) and humidity levels (desiccants like silica gel) are recommended. highlights the importance of inert storage conditions (argon atmosphere) for oxygen-sensitive chromene derivatives .

Advanced Research Questions

Q. How can computational tools like DFT or reaction path search methods improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. emphasizes using quantum chemical calculations to simulate transition states and optimize reaction pathways. For bioactivity prediction, molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) can guide structural modifications .

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected regioselectivity)?

- Methodological Answer : Discrepancies may arise from solvent effects or unaccounted transition states. Re-evaluate computational models using explicit solvent simulations (COSMO-RS) or alternative functionals (e.g., B3LYP-D3 for dispersion forces). suggests iterative feedback loops where experimental data refine computational parameters, improving predictive accuracy .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process scalability for this compound?

Q. What methodologies are recommended for studying the compound’s biological activity while avoiding cytotoxicity false positives?

- Methodological Answer : Use orthogonal assays:

- Antioxidant : DPPH radical scavenging with LC-MS to confirm intact compound structure post-assay ().

- Anti-inflammatory : COX-2 inhibition ELISA, paired with cell viability assays (MTT) to exclude cytotoxicity.

- Dose-Response Curves : IC₅₀ determination with Hill slope analysis to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.